molecular formula C13H16FNO4 B11850264 2-{[(Tert-butoxy)carbonyl](2-fluorophenyl)amino}acetic acid

2-{[(Tert-butoxy)carbonyl](2-fluorophenyl)amino}acetic acid

Cat. No.: B11850264
M. Wt: 269.27 g/mol
InChI Key: JGNSTBLUXLKAEU-UHFFFAOYSA-N
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Description

N-BOC-(2-Fluorophenyl)glycine, also known as (tert-butoxycarbonyl)aminoacetic acid, is a compound that features a tert-butoxycarbonyl (BOC) protecting group attached to the amino group of 2-fluorophenylglycine. This compound is widely used in organic synthesis, particularly in the preparation of peptides and other complex molecules. The BOC group serves as a protective group for the amino functionality, allowing for selective reactions to occur at other sites of the molecule without interference from the amino group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-BOC-(2-Fluorophenyl)glycine typically involves the protection of the amino group of 2-fluorophenylglycine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP). The reaction can be carried out in various solvents, including acetonitrile, tetrahydrofuran (THF), or water, under mild conditions .

Industrial Production Methods

Industrial production of N-BOC-(2-Fluorophenyl)glycine follows similar synthetic routes but often employs more scalable and efficient methods. These may include the use of continuous flow reactors and optimized reaction conditions to maximize yield and minimize waste. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, is also becoming more common in industrial settings .

Mechanism of Action

The mechanism of action of N-BOC-(2-Fluorophenyl)glycine primarily involves its role as a protected amino acid derivative. The BOC group protects the amino functionality, allowing for selective reactions to occur at other sites. Upon deprotection, the free amino group can participate in various biochemical and chemical processes. The fluorine atom on the phenyl ring can influence the compound’s reactivity and interactions with molecular targets, such as enzymes and receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-BOC-(2-Fluorophenyl)glycine is unique due to the presence of the fluorine atom at the ortho position on the phenyl ring. This positioning can influence the compound’s electronic properties and reactivity, making it distinct from its analogs .

Properties

Molecular Formula

C13H16FNO4

Molecular Weight

269.27 g/mol

IUPAC Name

2-[2-fluoro-N-[(2-methylpropan-2-yl)oxycarbonyl]anilino]acetic acid

InChI

InChI=1S/C13H16FNO4/c1-13(2,3)19-12(18)15(8-11(16)17)10-7-5-4-6-9(10)14/h4-7H,8H2,1-3H3,(H,16,17)

InChI Key

JGNSTBLUXLKAEU-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(CC(=O)O)C1=CC=CC=C1F

Origin of Product

United States

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